molecular formula C10H11FN2O5S B13839194 [(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

Cat. No.: B13839194
M. Wt: 290.27 g/mol
InChI Key: UFIGLQZANSFNTH-JGVFFNPUSA-N
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Description

[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of fluorinated pyrimidine and oxathiolane moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxathiolane ring: This step involves the reaction of a suitable thiol with an epoxide under basic conditions to form the oxathiolane ring.

    Introduction of the fluorinated pyrimidine moiety: The oxathiolane intermediate is then reacted with a fluorinated pyrimidine derivative in the presence of a suitable base to form the desired compound.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyrimidine moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyrimidine derivatives.

Scientific Research Applications

[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical processes within cells, resulting in therapeutic effects such as antiviral or anticancer activity.

Comparison with Similar Compounds

[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate can be compared with other similar compounds, such as:

    [(2R,5S)-5-(2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    [(2R,5S)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate: Contains a chlorine atom instead of fluorine, leading to variations in chemical and biological properties.

    [(2R,5S)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11FN2O5S

Molecular Weight

290.27 g/mol

IUPAC Name

[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

InChI

InChI=1S/C10H11FN2O5S/c1-5(14)17-3-8-18-7(4-19-8)13-2-6(11)9(15)12-10(13)16/h2,7-8H,3-4H2,1H3,(H,12,15,16)/t7-,8+/m0/s1

InChI Key

UFIGLQZANSFNTH-JGVFFNPUSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=O)NC2=O)F

Canonical SMILES

CC(=O)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F

Origin of Product

United States

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